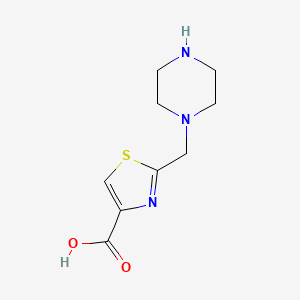

2-(Piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid

Description

2-(Piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a carboxylic acid group at the 4-position and a piperazine-containing methyl group at the 2-position. The piperazine moiety enhances solubility and binding affinity, while the thiazole-carboxylic acid scaffold provides a rigid framework for molecular interactions.

Properties

Molecular Formula |

C9H13N3O2S |

|---|---|

Molecular Weight |

227.29 g/mol |

IUPAC Name |

2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2S/c13-9(14)7-6-15-8(11-7)5-12-3-1-10-2-4-12/h6,10H,1-5H2,(H,13,14) |

InChI Key |

VZVQUXPITNFFAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Based on the search results, here's what is known about the applications of "2-(Piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid":

2-(Piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound with the CAS No. 1491896-88-8 and a molecular weight of 227.28 . The molecular formula is C9H13N3O2S .

While specific applications for this compound are not detailed in the provided search results, the thiazole structure appears in various chemical compounds with заявки. For example, thiazole derivatives have been explored in various applications :

- Thiazole derivatives Some related thiazole derivatives include:

- 2-(2-chloro-pyridin-4-yl)-5-[4-(4-methyl-piperazin-1 -ylmethyl)- benzoylamino]-thiazole-4-carboxylic acid amide

- 5-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]amino]-2-[3-(trifluoromethyl)pyridin-4-yl]-1,3-thiazole-4-carboxamide

- 4-[[4-[(4-carbamoyl-2-pyridin-4-yl-1,3-thiazol-5-yl)carbamoyl]phenyl]methyl]piperazine-1-carboxylic acid

- 5-[[4-(4-methylpiperazin-1-yl)phenyl]carbamoylamino]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

- 5-[[4-(4-methylpiperazine-1-carbonyl)benzoyl]amino]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

- 5-[[4-[(2-methoxyethylamino)methyl]benzoyl]amino]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

- 5-[[4-[(4-acetylpiperazin-1-yl)methyl]benzoyl]amino]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide

- 2-(3-bromopyridin-4-yl)-5-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]amino]-1,3-thiazole-4-carboxamide

- 2-(3-chloropyridin-4-yl)-5-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]amino]-1,3-thiazole-4-carboxamide

- 2-(3-fluoropyridin-4-yl)-5-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]amino]-1,3-thiazole-4-carboxamide

- 2-(3-methoxypyridin-4-yl)-5-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]amino]-1,3-thiazole-4-carboxamide

- 2-(4-fluorophenyl)-5-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]amino]-1,3-thiazole-4-carboxamide

- 2-(4-methoxyphenyl)-5-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]amino]-1,3-thiazole-4-carboxamide

- 4-[(4-methylpiperazin-1-yl)methyl]-n-(2-pyridin-4-yl-1,3-thiazol-5-yl)benzamide

Mechanism of Action

The mechanism of action of 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects .

Comparison with Similar Compounds

Structural Variations and Implications

- Substituent Effects: Piperazine vs. Piperidine: Piperazine (a six-membered ring with two nitrogen atoms) offers higher polarity and hydrogen-bonding capacity compared to piperidine, which may improve target engagement in QS receptors .

Biological Activity

2-(Piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that integrates both piperazine and thiazole moieties, making it a significant candidate in medicinal chemistry. This compound is noted for its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects.

The molecular formula of 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid is C9H13N3O2S, with a molecular weight of 227.29 g/mol. The compound exhibits unique structural characteristics that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3O2S |

| Molecular Weight | 227.29 g/mol |

| IUPAC Name | 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid |

| CAS Number | 1132-61-2 |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets including enzymes and receptors. These interactions can modulate physiological processes, leading to therapeutic effects. Notably, the thiazole ring is known for its role in enhancing the bioactivity of compounds through various mechanisms such as enzyme inhibition or receptor modulation.

Antimicrobial Activity

Studies have demonstrated that 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. The positive ionic form of the compound facilitates its entry into microbial cells, enhancing its efficacy against gram-positive bacteria due to their negatively charged cell walls .

Anticancer Properties

Research indicates that this compound possesses notable anticancer activity. In vitro studies have reported cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which are critical for inhibiting tumor growth .

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | <10 | Induction of apoptosis |

| MCF-7 | <15 | Cell cycle arrest |

| A549 (lung) | <20 | Inhibition of proliferation |

Neuroprotective Effects

Emerging evidence suggests that 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid may also exhibit neuroprotective properties. Its interaction with neurotransmitter receptors indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

A series of studies have highlighted the effectiveness of this compound in various biological contexts:

- Antimicrobial Study : A study involving the synthesis and evaluation of derivatives found that modifications to the piperazine moiety enhanced antimicrobial activity significantly against resistant strains of bacteria .

- Cytotoxicity Assays : In a comparative analysis with standard chemotherapeutics like doxorubicin, 2-(piperazin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid exhibited comparable or superior cytotoxicity against certain cancer cell lines, suggesting it could serve as a lead compound for further development .

- Neuroprotection Research : Experimental models demonstrated that treatment with this compound resulted in reduced neuronal death in models of oxidative stress, indicating its potential as a therapeutic agent for neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.